

The Discovery of Sesquicillin A from *Albophoma* sp.: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Sesquicillin A**

Cat. No.: **B15561692**

[Get Quote](#)

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, structure elucidation, and biological activities of **Sesquicillin A**, a novel meroterpenoid produced by the fungal strain *Albophoma* sp. FKI-1778. This document details the experimental protocols for its fermentation, purification, and characterization, and presents a summary of its biological evaluation. Furthermore, a putative biosynthetic pathway for this unique pyrano-diterpene is proposed based on established principles of fungal secondary metabolite biosynthesis.

Introduction

Fungi are a prolific source of structurally diverse and biologically active secondary metabolites, which have been a cornerstone of drug discovery for decades. In the continuous search for novel therapeutic agents, a strain of *Albophoma* sp., designated FKI-1778, was identified as a producer of a new class of insecticidal and cytotoxic compounds, the sesquicillins. The primary compound, **Sesquicillin A**, along with its congeners (Sesquicillins B-E), possesses a unique pyrano-diterpene skeleton, marking it as a molecule of significant interest for further investigation and potential development.

Quantitative Data Summary

The fermentation of *Albophoma* sp. FKI-1778 yielded five distinct sesquicillin compounds. The physico-chemical properties, isolated yields from a 6-liter culture, and key spectroscopic data for **Sesquicillin A** are summarized below.

Table 1: Physico-chemical Properties and Yields of Sesquicillin A

Property	Sesquicillin A
Appearance	Pale yellow powder
Molecular Formula	C ₂₉ H ₄₂ O ₅
HR-FAB-MS (m/z)	Found: 471.3111 ([M+H] ⁺), Calculated: 471.3110 for C ₂₉ H ₄₃ O ₅
Specific Rotation	[α]D ²⁵ -35.0 (c 1.0, MeOH)
Yield from 6L Culture	4.6 mg

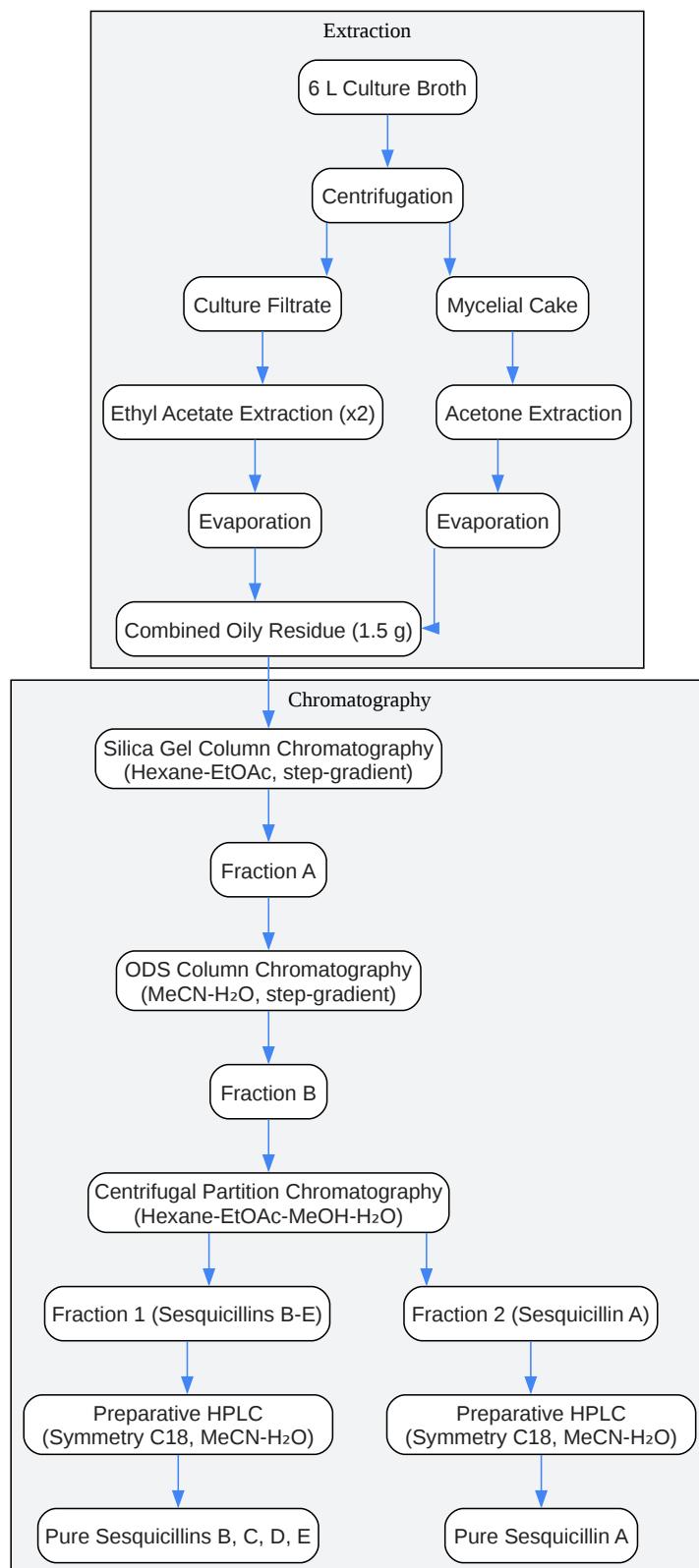
Table 2: Biological Activity of Sesquicillin A

Assay	Result (Sesquicillin A)
Insecticidal Activity (<i>Artemia salina</i>)	MIC: 6.25 μ g/ml
Cytotoxicity (Jurkat cells)	IC ₅₀ : 25 μ g/ml

Experimental Protocols

Producing Microorganism and Fermentation

The producing organism is *Albophoma* sp. strain FKI-1778, which has been deposited with the international patent organ depository as FERM BP-08668[1].


Seed Culture: A seed medium (20 ml in a 100-ml flask) containing 2.0% glucose, 1.0% soluble starch, 0.5% glycerol, 0.5% peptone, 0.3% yeast extract, 0.3% meat extract, and 0.2% CaCO₃ (pH 6.0 before sterilization) was inoculated with the fungal strain. The culture was incubated at 27°C for 3 days on a rotary shaker at 210 rpm[1].

Production Culture: The production medium (100 ml in a 500-ml flask) consisted of 4.0% soluble starch, 1.0% glycerol, 1.0% peptone, 0.5% yeast extract, 0.5% meat extract, and 0.2%

CaCO₃ (pH 6.0 before sterilization). Each flask was inoculated with 2 ml of the seed culture and fermented for 7 days at 27°C on a rotary shaker at 210 rpm. A time-course analysis of the fermentation revealed that the production of **Sesquicillin A** started on day 4 and reached a maximum concentration of 13 µg/ml on day 5[1].

Isolation and Purification

The following workflow outlines the purification of sesquicillins from the culture broth of *Albophoma* sp. FKI-1778.

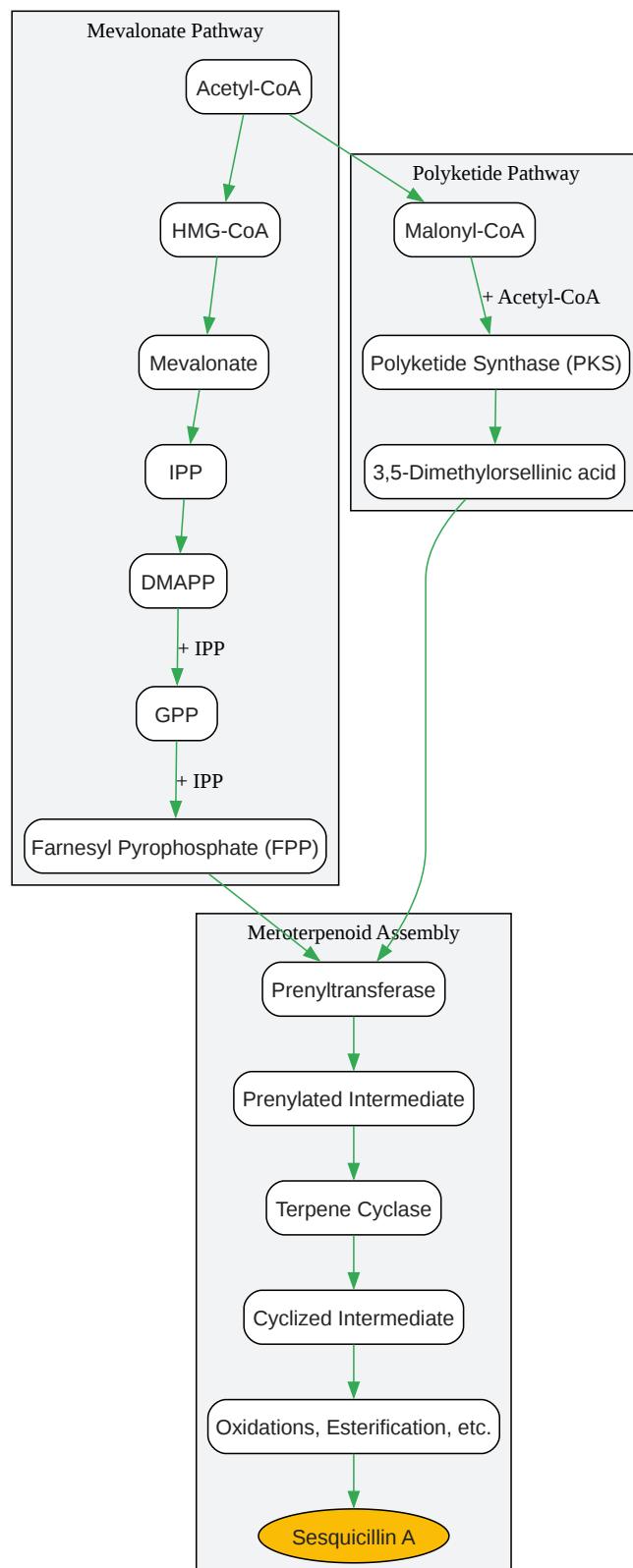
[Click to download full resolution via product page](#)**Figure 1:** Isolation workflow for **Sesquicillin A**.

A 168-hour old culture broth (6 liters) was centrifuged to separate the mycelial cake and the culture filtrate. The filtrate was extracted twice with an equal volume of ethyl acetate. The mycelial cake was extracted with acetone. The organic extracts were combined and evaporated to yield an oily residue. This crude extract was then subjected to a series of chromatographic steps including silica gel, ODS (octadecyl-silanized silica gel), and centrifugal partition chromatography. The final purification of **Sesquicillin A** was achieved by preparative high-performance liquid chromatography (HPLC)[1].

Structure Elucidation

The planar structure and relative stereochemistry of **Sesquicillin A** were determined using a combination of spectroscopic techniques. High-resolution fast atom bombardment mass spectrometry (HR-FAB-MS) established the molecular formula. The carbon skeleton and the connectivity of the atoms were elucidated through extensive one- and two-dimensional nuclear magnetic resonance (NMR) experiments, including ^1H - ^1H Correlation Spectroscopy (COSY), Heteronuclear Multiple Quantum Coherence (HMQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY)[1].

Biological Assays


Insecticidal Activity against *Artemia salina* (Brine Shrimp): The insecticidal activity of the purified sesquicillins was evaluated against brine shrimp (*Artemia salina*). The minimum inhibitory concentration (MIC) was determined as the lowest concentration of the compound that resulted in 100% mortality of the shrimp larvae[1]. A general protocol for this assay involves hatching brine shrimp eggs in artificial seawater. The larvae (nauplii) are then exposed to various concentrations of the test compound in a 96-well plate. After a 24-hour incubation period, the number of dead and live nauplii are counted to determine the MIC.

Cytotoxicity against Jurkat Cells: The cytotoxic activity of the sesquicillins was assessed against the human T-cell leukemia cell line, Jurkat. The half-maximal inhibitory concentration (IC_{50}) was determined. A standard protocol for this assay involves seeding Jurkat cells in a 96-well plate and exposing them to a range of concentrations of the test compound for a specified period (e.g., 48 or 72 hours). Cell viability is then measured using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, and the IC_{50} value is calculated from the dose-response curve.

Putative Biosynthetic Pathway of Sesquicillin A

The structure of **Sesquicillin A** suggests a mixed biosynthetic origin, characteristic of meroterpenoids, involving the combination of a polyketide-derived aromatic moiety and a terpenoid-derived unit. While the specific biosynthetic gene cluster for sesquicillins in *Albophoma* sp. has not yet been identified, a plausible pathway can be proposed based on the biosynthesis of other fungal meroterpenoids.

The biosynthesis is hypothesized to initiate with the formation of a polyketide precursor, likely 3,5-dimethylorsellinic acid, from acetyl-CoA and malonyl-CoA via a polyketide synthase (PKS). The terpenoid portion is derived from farnesyl pyrophosphate (FPP), which is synthesized through the mevalonate pathway. A prenyltransferase then catalyzes the C-prenylation of the polyketide core with FPP. Subsequent enzymatic modifications, including cyclization by a terpene cyclase, oxidation, and esterification, would lead to the final complex structure of **Sesquicillin A**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Discovery of Sesquicillin A from Albophoma sp.: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15561692#sesquicillin-a-discovery-from-albophoma-sp\]](https://www.benchchem.com/product/b15561692#sesquicillin-a-discovery-from-albophoma-sp)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com